(5E)-3-BENZYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-3-BENZYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-BENZYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of appropriate benzyl and trifluoromethylphenyl precursors with thiazolidinone intermediates. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the thiazolidinone ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-BENZYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethylphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5E)-3-BENZYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-3-BENZYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Bromomethyl methyl ether: A compound used in organic synthesis for introducing methoxymethyl protecting groups.
Uniqueness
(5E)-3-BENZYL-2-SULFANYLIDENE-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring with benzyl and trifluoromethylphenyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5E)-3-benzyl-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NOS2/c19-18(20,21)14-9-5-4-8-13(14)10-15-16(23)22(17(24)25-15)11-12-6-2-1-3-7-12/h1-10H,11H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBHLWBZJFUGLR-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3C(F)(F)F)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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